![molecular formula C27H28N2O7 B5586860 4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate](/img/structure/B5586860.png)
4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The chemical compound "4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate" is a complex molecule that may have significant bioactive properties, similar to other compounds with intricate structures such as benzohydrazides and oxadiazole derivatives. Its potential for various applications in scientific research stems from its unique chemical structure and properties.
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps, including cyclization reactions and condensation. For instance, compounds similar to the one can be synthesized by reactions like the cyclization of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide in acetic anhydride, leading to 3-acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole derivatives, as outlined in the synthesis and structural determination of related compounds (Jin et al., 2006).
Molecular Structure Analysis
The molecular structure of compounds is crucial for understanding their chemical behavior and bioactivity. Techniques such as IR, NMR, and X-ray crystallography are often employed to verify the structure of synthesized compounds. For example, the structure of related derivatives was confirmed using these methods, providing insights into the compound's configuration and stability (Jin et al., 2006).
Chemical Reactions and Properties
The chemical reactions and properties of a compound are defined by its reactivity with other chemicals and the resulting products. For instance, reactions involving isocyanides and ylidene complexes of boron highlight the complexity and diversity of chemical reactions that organic compounds can undergo, which could be relevant for understanding the chemical behavior of the target compound (Tamm et al., 1996).
Physical Properties Analysis
The physical properties of a compound, such as solubility, melting point, and crystalline structure, are essential for its application and handling. These properties are often determined experimentally and can provide insights into the compound's stability and suitability for various applications. Studies on compounds with similar structures can offer a basis for predicting the physical properties of "4-{2-[(2,5-dimethylphenoxy)acetyl]carbonohydrazonoyl}phenyl 3,4,5-trimethoxybenzoate".
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation pathways, are crucial for understanding how a compound interacts in different environments and with various reagents. Research into similar compounds, such as the synthesis and reaction of dimethyl acetylenedicarboxylate with pyrazole derivatives, provides valuable insights into the potential chemical properties and reactivity patterns of the compound (Tominaga et al., 1997).
特性
IUPAC Name |
[4-[(E)-[[2-(2,5-dimethylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 3,4,5-trimethoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O7/c1-17-6-7-18(2)22(12-17)35-16-25(30)29-28-15-19-8-10-21(11-9-19)36-27(31)20-13-23(32-3)26(34-5)24(14-20)33-4/h6-15H,16H2,1-5H3,(H,29,30)/b28-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQBZVVFCZWMQIT-RWPZCVJISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)NN=CC2=CC=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)OCC(=O)N/N=C/C2=CC=C(C=C2)OC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

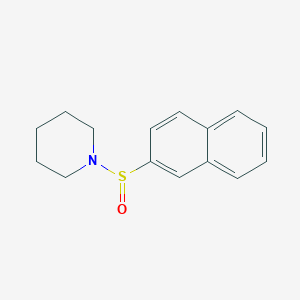
![N-[(3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)methyl]chromane-3-carboxamide](/img/structure/B5586791.png)
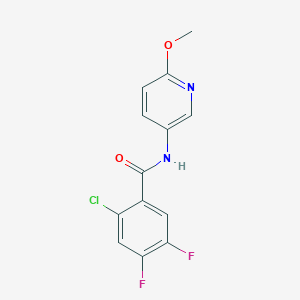
![10,11,12,13-tetrahydro-8H,9H-cyclohepta[4',5']thieno[2',3':4,5]pyrimido[2,1-a]phthalazin-8-one](/img/structure/B5586794.png)
![2-({1-[(3-chlorobenzyl)sulfonyl]-3-piperidinyl}carbonyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5586799.png)
![9-(propylsulfonyl)-2-(2-pyridin-4-ylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5586809.png)
![N'-[2-(allyloxy)benzylidene]-2-(2-methoxyphenoxy)acetohydrazide](/img/structure/B5586818.png)
![ethyl (2-ethyl-3-oxo-2,8-diazaspiro[4.5]dec-8-yl)(phenyl)acetate](/img/structure/B5586825.png)
![N-{4-[(dimethylamino)carbonyl]phenyl}-4-(4-morpholinyl)benzamide](/img/structure/B5586831.png)
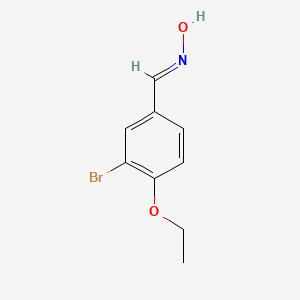
![4-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5586849.png)
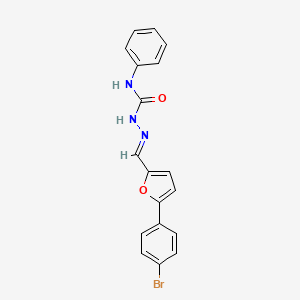
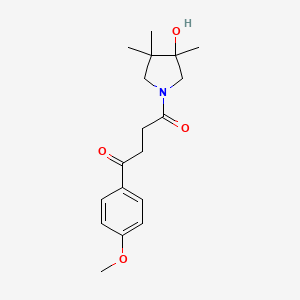
![1,1'-[(2,5-dimethyl-1,4-phenylene)bis(methylene)]bis(3,5-dimethyl-1H-pyrazole)](/img/structure/B5586869.png)